molecular formula C10H13NO2 B13106977 5-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde

5-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B13106977
M. Wt: 179.22 g/mol
InChI Key: JEUVSWCBZQBHHO-UHFFFAOYSA-N
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Description

5-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a pyridine ring with a methyl group at the 5-position, a propyl group at the 1-position, and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione with active methylene nitriles. This reaction typically occurs under mild conditions and yields the desired dihydropyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methyl and propyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) can be used for substitution reactions.

Major Products

    Oxidation: 5-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid.

    Reduction: 5-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

5-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit tyrosinase activity, which is involved in melanin synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-Methyl-2-oxo-1,2-dihydropyridine-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

Uniqueness

5-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5-methyl-2-oxo-1-propylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H13NO2/c1-3-4-11-6-8(2)5-9(7-12)10(11)13/h5-7H,3-4H2,1-2H3

InChI Key

JEUVSWCBZQBHHO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=C(C1=O)C=O)C

Origin of Product

United States

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